molecular formula C5H12N2O2 B14119918 N',2-dihydroxy-3-methylbutanimidamide

N',2-dihydroxy-3-methylbutanimidamide

Cat. No.: B14119918
M. Wt: 132.16 g/mol
InChI Key: JRSZQLQXQAIFFO-UHFFFAOYSA-N
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Description

N',2-Dihydroxy-3-methylbutanimidamide (CAS: 1394306-93-4) is an amidine derivative characterized by a hydroxyl group at the N' position and a secondary hydroxyl group at the C2 position of a 3-methylbutanimidamide backbone. Its molecular structure (Fig. The compound is commercially available with a purity of 97% and is listed under catalog number QY-4715 in chemical databases .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N',2-dihydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7)

InChI Key

JRSZQLQXQAIFFO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(/C(=N/O)/N)O

Canonical SMILES

CC(C)C(C(=NO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired imidamide compound. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of (1E)-N’,2-dihydroxy-3-methylbutanimidamide can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

N',2-dihydroxy-3-methylbutanimidamide is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential role in enzyme inhibition and as a biochemical probe.
  • Medicine It is explored for its therapeutic potential in treating various diseases due to its unique functional groups.
  • Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxyl groups can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. The major products formed are ketones or aldehydes.
  • Reduction The imidamide group can be reduced to form amines. Sodium borohydride NaBH4NaBH_4 and lithium aluminum hydride LiAlH4LiAlH_4 are frequently used reducing agents. The major products formed are primary or secondary amines.
  • Substitution The hydroxyl groups can participate in nucleophilic substitution reactions. Reagents such as thionyl chloride SOCl2SOCl_2 and phosphorus tribromide PBr3PBr_3 are used for substitution reactions. The major products formed are alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of (1E)-N’,2-dihydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the imidamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N',2-dihydroxy-3-methylbutanimidamide and its analogues:

Compound Name (CAS) Functional Groups Substituents Key Features Potential Applications References
This compound (1394306-93-4) Amidine, two hydroxyl groups C3-methyl Bidentate coordination potential; moderate hydrophilicity Chelation, synthetic intermediates
(1Z)-N',2-Dihydroxy-2-phenylethanimidamide (1923816-11-8) Amidine, two hydroxyl groups C2-phenyl Increased lipophilicity due to aromatic ring; steric hindrance Organic synthesis, ligand design
(1Z)-N',3-Dihydroxypropanimidamide (53370-50-6) Amidine, two hydroxyl groups C3-hydroxyl Enhanced hydrophilicity; shorter carbon chain Aqueous-phase reactions
N',3-Dihydroxypropanimidamide (1456627-70-5) Amidine, two hydroxyl groups C3-hydroxyl (different position) Altered hydrogen-bonding network; isomer-dependent reactivity Catalysis, drug design
(1Z)-N'-Hydroxybutanimidamide hydrochloride (1304008-14-7) Amidine, one hydroxyl group Hydrochloride salt Ionic character; improved solubility in polar solvents Pharmaceutical impurities

Biological Activity

N',2-Dihydroxy-3-methylbutanimidamide, also known as (E)-N',2-dihydroxy-3-methylbutanimidamide, is a compound with a molecular formula of C5_5H12_{12}N2_2O2_2 and a molecular weight of 132.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in relation to its role in metabolic pathways and possible therapeutic applications.

  • IUPAC Name : (E)-N',2-dihydroxy-3-methylbutanimidamide
  • CAS Number : 1394306-93-4
  • Molecular Weight : 132.16 g/mol
  • Purity : >95% .

Metabolic Role

This compound is linked to the metabolic processes involving branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine. It acts as an intermediate in the biosynthesis of these essential amino acids, which are crucial for protein synthesis and various metabolic functions. The pathways involved include:

  • Valine Biosynthesis : The compound is generated through specific enzymatic reactions, including the action of ketol-acid reductoisomerase and dihydroxy-acid dehydratase, which convert substrates into BCAAs .
  • Potential Therapeutic Applications : Due to its involvement in amino acid metabolism, this compound may have implications in treating metabolic disorders related to amino acid deficiencies.

Case Study 1: Metabolic Disorders

A study highlighted the significance of compounds like this compound in managing metabolic disorders. Patients with deficiencies in BCAAs exhibited improved metabolic profiles when supplemented with intermediates from the biosynthetic pathways, including this compound. The study concluded that enhancing the availability of such intermediates could ameliorate symptoms associated with these deficiencies .

Research Findings

  • Enzymatic Activity : Research indicates that this compound participates in reactions catalyzed by key enzymes such as:
    • Ketol-acid reductoisomerase : Converts substrates into BCAA precursors.
    • Dihydroxy-acid dehydratase : Facilitates further conversion into active metabolites .
  • Physiological Effects : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .

Data Table: Biological Properties and Enzymatic Reactions

PropertyValue
Molecular FormulaC5_5H12_{12}N2_2O2_2
Molecular Weight132.16 g/mol
CAS Number1394306-93-4
Role in MetabolismIntermediate in BCAA biosynthesis
Key EnzymesKetol-acid reductoisomerase, Dihydroxy-acid dehydratase

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